Cas no 83249-08-5 (3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid)

3-Hydroxybicyclo[1.1.1]pentane-1-carbonsäure ist eine bicyclische Verbindung mit einer einzigartigen starren Struktur, die durch das [1.1.1]pentan-Gerüst geprägt ist. Die Hydroxy- und Carbonsäurefunktionalitäten ermöglichen vielfältige chemische Modifikationen, was sie zu einem wertvollen Baustein in der organischen Synthese macht. Aufgrund ihrer hohen Ringspannung und sterischen Eigenschaften eignet sie sich besonders für die Entwicklung von pharmazeutischen Wirkstoffen und Materialien mit spezifischen Eigenschaften. Die Verbindung zeigt potenzielle Anwendungen in der Medizinalchemie, beispielsweise als Gerüst für Bioisostere oder zur Steigerung der metabolischen Stabilität. Ihre strukturelle Rigidität kann zudem die Konformationsflexibilität von Molekülen gezielt einschränken, was für die Wirkstoffoptimierung von Bedeutung ist.
3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid structure
83249-08-5 structure
Product Name:3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid
CAS-Nr.:83249-08-5
MF:C6H8O3
MW:128.125922203064
MDL:MFCD19230741
CID:3164718
PubChem ID:15579848
Update Time:2025-09-05

3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid
    • 3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid (ACI)
    • AKOS006386430
    • P16565
    • MFCD19230741
    • SY046670
    • EN300-37374044
    • 83249-08-5
    • CS-0051338
    • EN300-113972
    • 3-hydroxybicyclo[1.1.1]pentane-1-carboxylicacid
    • Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-hydroxy-
    • SCHEMBL16038181
    • SB16266
    • AS-53483
    • MDL: MFCD19230741
    • Inchi: 1S/C6H8O3/c7-4(8)5-1-6(9,2-5)3-5/h9H,1-3H2,(H,7,8)
    • InChI-Schlüssel: ZKOGUEYDDZLAJB-UHFFFAOYSA-N
    • Lächelt: O=C(C12CC(C1)(O)C2)O

Berechnete Eigenschaften

  • Genaue Masse: 128.047344113g/mol
  • Monoisotopenmasse: 128.047344113g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 9
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 165
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topologische Polaroberfläche: 57.5Ų

Experimentelle Eigenschaften

  • Dichte: 1.9±0.1 g/cm3
  • Siedepunkt: 289.2±40.0 °C at 760 mmHg
  • Flammpunkt: 142.9±23.8 °C
  • Dampfdruck: 0.0±1.3 mmHg at 25°C

3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid Sicherheitsinformationen

3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H177544-1g
3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid
83249-08-5 97%
1g
¥20800.90 2023-09-02
Chemenu
CM116328-100mg
3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic Acid
83249-08-5 95%
100mg
$*** 2023-05-29
Chemenu
CM116328-250mg
3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic Acid
83249-08-5 95%
250mg
$*** 2023-05-29
Chemenu
CM116328-1g
3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic Acid
83249-08-5 95%
1g
$*** 2023-03-29
Chemenu
CM116328-5g
3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic Acid
83249-08-5 95%
5g
$*** 2023-03-29
Chemenu
CM116328-10g
3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic Acid
83249-08-5 95%
10g
$*** 2023-05-29
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FD02465-0.5g
3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid
83249-08-5 95%%
0.5g
$1287 2023-09-07
Chemenu
CM116328-500mg
3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic Acid
83249-08-5 95%
500mg
$*** 2023-03-29
eNovation Chemicals LLC
D572811-100mg
3-hydroxybicyclo[1.1.1]pentane-1-carboxylic acid
83249-08-5 97%
100mg
$315 2024-07-21
eNovation Chemicals LLC
D572811-250MG
3-hydroxybicyclo[1.1.1]pentane-1-carboxylic acid
83249-08-5 97%
250mg
$505 2024-07-21

3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referenz
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Catalysts: Potassium carbonate
Referenz
Polar substituent effects in 1,3-disubstituted bicyclo[1.1.1]pentanes
Applequist, Douglas E.; et al, Journal of Organic Chemistry, 1982, 47(25), 4985-95

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referenz
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  35 °C
1.2 Reagents: Triethylamine ;  overnight, rt
2.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  overnight, rt
3.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referenz
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Bromine Solvents: Water ;  20 °C; 3 h, 20 °C; 20 °C → 0 °C
1.2 Solvents: 1,4-Dioxane ;  0 °C; overnight, 0 °C
2.1 Reagents: Thionyl chloride Solvents: Methanol ;  20 - 40 °C; overnight, rt
3.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C; 50 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
5.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
6.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; overnight, rt
7.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  35 °C
7.2 Reagents: Triethylamine ;  overnight, rt
8.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  overnight, rt
9.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
10.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referenz
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  overnight, rt
2.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referenz
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; overnight, rt
2.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  35 °C
2.2 Reagents: Triethylamine ;  overnight, rt
3.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  overnight, rt
4.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referenz
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
2.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; overnight, rt
3.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  35 °C
3.2 Reagents: Triethylamine ;  overnight, rt
4.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  overnight, rt
5.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referenz
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
2.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
3.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; overnight, rt
4.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  35 °C
4.2 Reagents: Triethylamine ;  overnight, rt
5.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  overnight, rt
6.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referenz
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
3.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
4.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; overnight, rt
5.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  35 °C
5.2 Reagents: Triethylamine ;  overnight, rt
6.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  overnight, rt
7.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
8.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referenz
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  20 - 40 °C; overnight, rt
2.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C; 50 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
4.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
5.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; overnight, rt
6.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  35 °C
6.2 Reagents: Triethylamine ;  overnight, rt
7.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  overnight, rt
8.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
9.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referenz
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Solvents: Diethyl ether ;  6 h
2.1 Reagents: Sodium hydroxide ,  Bromine Solvents: Water ;  20 °C; 3 h, 20 °C; 20 °C → 0 °C
2.2 Solvents: 1,4-Dioxane ;  0 °C; overnight, 0 °C
3.1 Reagents: Thionyl chloride Solvents: Methanol ;  20 - 40 °C; overnight, rt
4.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C; 50 °C → rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
5.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
6.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C
6.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
7.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; overnight, rt
8.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  35 °C
8.2 Reagents: Triethylamine ;  overnight, rt
9.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  overnight, rt
10.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
11.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referenz
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Methyllithium Solvents: Diethyl ether ;  -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1.5 h, 0 °C
2.1 Solvents: Diethyl ether ;  6 h
3.1 Reagents: Sodium hydroxide ,  Bromine Solvents: Water ;  20 °C; 3 h, 20 °C; 20 °C → 0 °C
3.2 Solvents: 1,4-Dioxane ;  0 °C; overnight, 0 °C
4.1 Reagents: Thionyl chloride Solvents: Methanol ;  20 - 40 °C; overnight, rt
5.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C; 50 °C → rt
5.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
6.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
7.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C
7.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
8.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; overnight, rt
9.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  35 °C
9.2 Reagents: Triethylamine ;  overnight, rt
10.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  overnight, rt
11.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
12.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referenz
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid Raw materials

3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid Preparation Products

3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:83249-08-5)3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid
Bestellnummer:A1054007
Bestandsstatus:in Stock
Menge:50mg/100mg/250mg/1g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Thursday, 29 August 2024 17:39
Preis ($):193.0/287.0/459.0/1239.0
Email:sales@amadischem.com
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:83249-08-5)3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid
A1054007
Reinheit:99%/99%/99%/99%
Menge:50mg/100mg/250mg/1g
Preis ($):193.0/287.0/459.0/1239.0
Email